
2',4',5'-Tribromofluorescein
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,4’,5’-Tribromofluorescein is a chemical compound with the molecular formula C20H9Br3O5. It is a derivative of fluorescein, a well-known fluorescent dye. The compound is characterized by the presence of three bromine atoms at the 2’, 4’, and 5’ positions of the fluorescein molecule. This modification imparts unique properties to the compound, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’,5’-Tribromofluorescein typically involves the bromination of fluorescein. The reaction is carried out by treating fluorescein with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of 2’,4’,5’-Tribromofluorescein follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2’,4’,5’-Tribromofluorescein undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups, such as amino or hydroxyl groups, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Complex Formation: It can form complexes with metal ions, which can be used in analytical chemistry.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used.
Complex Formation: Metal salts such as copper sulfate or zinc chloride are used to form complexes.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 2’,4’,5’-Tribromofluorescein, as well as metal complexes that exhibit unique optical properties.
Aplicaciones Científicas De Investigación
2’,4’,5’-Tribromofluorescein has a wide range of applications in scientific research, including:
Chemistry: It is used as a fluorescent probe in various chemical analyses and assays.
Biology: The compound is employed in fluorescence microscopy and flow cytometry to label and visualize biological samples.
Medicine: It is used in diagnostic imaging and as a marker in various medical tests.
Industry: The compound is used in the manufacturing of dyes and pigments, as well as in the development of sensors and detectors.
Mecanismo De Acción
The mechanism of action of 2’,4’,5’-Tribromofluorescein involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, making it useful as a fluorescent marker. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or interacting with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
4’,5’-Dibromofluorescein: A similar compound with two bromine atoms, used in similar applications but with different optical properties.
Fluorescein: The parent compound, widely used as a fluorescent dye.
Eosin: A related compound used in histology and as a biological stain.
Uniqueness
2’,4’,5’-Tribromofluorescein is unique due to the presence of three bromine atoms, which enhance its fluorescence and make it suitable for specific applications where higher sensitivity and selectivity are required.
Propiedades
Número CAS |
25709-83-5 |
|---|---|
Fórmula molecular |
C20H9Br3O5 |
Peso molecular |
569.0 g/mol |
Nombre IUPAC |
2',4',5'-tribromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C20H9Br3O5/c21-12-7-11-18(15(23)16(12)25)27-17-10(5-6-13(24)14(17)22)20(11)9-4-2-1-3-8(9)19(26)28-20/h1-7,24-25H |
Clave InChI |
YKZJCSJCUCCADE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)Br)OC5=C(C(=C(C=C35)Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


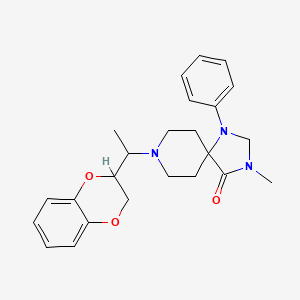
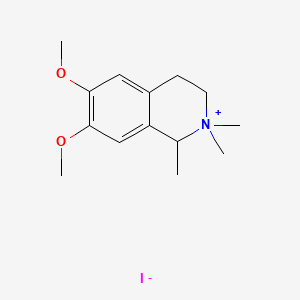
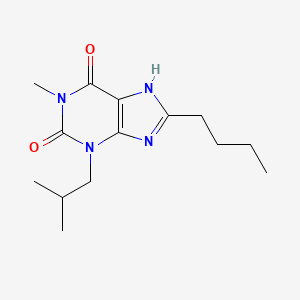
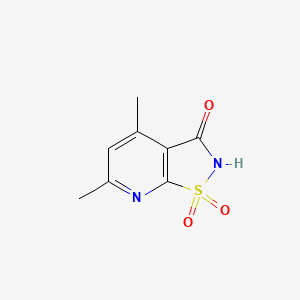
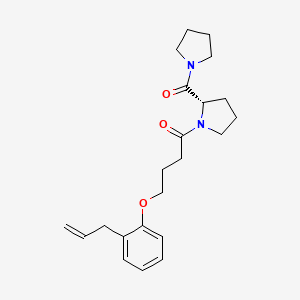
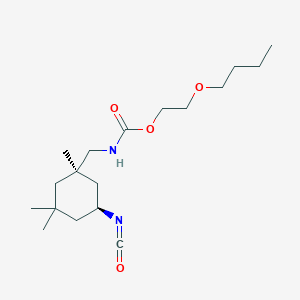

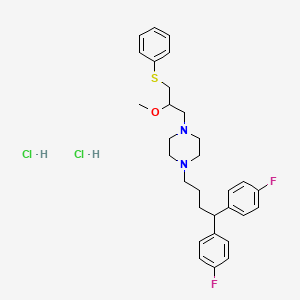


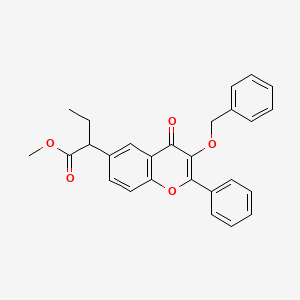
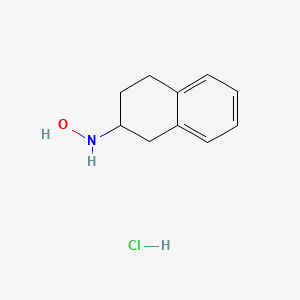
![(3E)-3-[(2-methoxyphenoxy)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B12747542.png)

